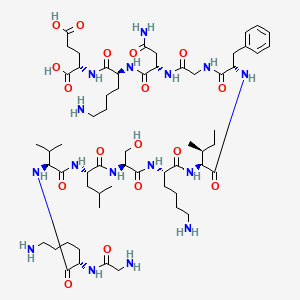![molecular formula C27H33N7O2S B12367079 N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)
N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[4-(二甲基氨基)哌啶-1-基]-5-[[4-(1-甲基吲哚-3-基)嘧啶-2-基]氨基]苯基]甲磺酰胺是一种复杂的有机化合物 ,在各个科学领域具有潜在应用。该化合物以其复杂的结构为特征,包括哌啶环、吲哚部分和嘧啶环,所有这些都通过甲磺酰胺连接连接在一起。这些官能团的存在表明该化合物可能表现出独特的化学和生物学特性。
准备方法
合成路线和反应条件
N-[2-[4-(二甲基氨基)哌啶-1-基]-5-[[4-(1-甲基吲哚-3-基)嘧啶-2-基]氨基]苯基]甲磺酰胺的合成通常涉及多个步骤,每个步骤都需要特定的试剂和条件。一种常见的合成路线包括:
哌啶环的形成: 哌啶环可以通过涉及适当前体(例如二胺或氨基醇)在酸性或碱性条件下的环化反应合成。
二甲基氨基的引入: 二甲基氨基可以通过使用二甲胺和适当的烷基化剂对哌啶环进行烷基化来引入。
吲哚部分的合成: 吲哚环可以通过费歇尔吲哚合成来合成,这涉及在酸性条件下使苯肼与酮或醛反应。
嘧啶环的形成: 嘧啶环可以通过涉及适当二胺和羰基化合物(例如二酮或醛)的缩合反应来合成。
偶联反应: 吲哚和嘧啶部分可以通过一系列亲核取代反应偶联到哌啶环上,通常使用偶联试剂,例如N,N'-二环己基碳二亚胺(DCC)。
甲磺酰胺基的引入:
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产量和纯度。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术,例如高效液相色谱 (HPLC)。
化学反应分析
反应类型
N-[2-[4-(二甲基氨基)哌啶-1-基]-5-[[4-(1-甲基吲哚-3-基)嘧啶-2-基]氨基]苯基]甲磺酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(例如高锰酸钾或过氧化氢)进行氧化,导致形成氧化衍生物。
还原: 还原反应可以使用还原剂(例如氢化铝锂或硼氢化钠)进行,导致形成还原衍生物。
取代: 该化合物可以进行亲核或亲电取代反应,具体取决于存在的官能团。这些反应的常用试剂包括卤素、烷基化剂和亲核试剂,例如胺或硫醇。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾,在催化剂存在下过氧化氢。
还原: 无水乙醚中的氢化铝锂,甲醇或乙醇中的硼氢化钠。
取代: 卤素(例如氯、溴)、烷基化剂(例如碘甲烷)、亲核试剂(例如氨、硫醇)。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生亚砜或砜,而还原可能会产生胺或醇。取代反应可以导致形成各种取代衍生物,具体取决于所使用的亲核试剂或亲电试剂。
科学研究应用
化学: 该化合物可以用作合成更复杂分子的构建块,以及作为各种有机反应的试剂。
生物学: 该化合物可能表现出生物活性,使其成为研究酶抑制、受体结合和细胞信号通路候选药物。
医学: 由于其潜在的生物活性,该化合物可能被研究用于治疗各种疾病,例如癌症、感染和神经系统疾病的治疗潜力。
工业: 该化合物可用于开发新材料,例如聚合物和涂料,以及用于生产特种化学品。
作用机制
N-[2-[4-(二甲基氨基)哌啶-1-基]-5-[[4-(1-甲基吲哚-3-基)嘧啶-2-基]氨基]苯基]甲磺酰胺的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。该化合物可能通过各种相互作用(包括氢键、疏水相互作用和范德华力)与这些靶标结合。这种结合会导致靶标活性的调节,从而导致对细胞过程和信号通路的后续影响。
相似化合物的比较
类似化合物
N-[2-[4-(二甲基氨基)哌啶-1-基]-5-[[4-(1-甲基吲哚-3-基)嘧啶-2-基]氨基]苯基]甲磺酰胺: 与其他含有哌啶、吲哚和嘧啶部分的化合物具有结构相似性。
N-[2-[4-(二甲基氨基)哌啶-1-基]-5-[[4-(1-甲基吲哚-3-基)嘧啶-2-基]氨基]苯基]甲磺酰胺: 由于其官能团的特定组合和甲磺酰胺连接的存在而独一无二。
独特性
N-[2-[4-(二甲基氨基)哌啶-1-基]-5-[[4-(1-甲基吲哚-3-基)嘧啶-2-基]氨基]苯基]甲磺酰胺的独特性在于其复杂的结构以及多种化学和生物活性的潜力。多个官能团的存在允许进行广泛的化学修饰和与各种分子靶标的相互作用,使其成为研究和工业应用的通用化合物。
属性
分子式 |
C27H33N7O2S |
|---|---|
分子量 |
519.7 g/mol |
IUPAC 名称 |
N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C27H33N7O2S/c1-32(2)20-12-15-34(16-13-20)26-10-9-19(17-24(26)31-37(4,35)36)29-27-28-14-11-23(30-27)22-18-33(3)25-8-6-5-7-21(22)25/h5-11,14,17-18,20,31H,12-13,15-16H2,1-4H3,(H,28,29,30) |
InChI 键 |
QBVWTVAJGQIBKK-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4)N5CCC(CC5)N(C)C)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)


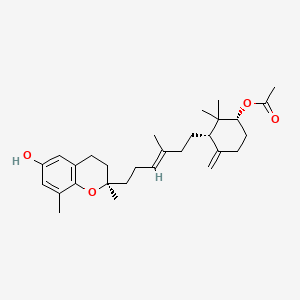
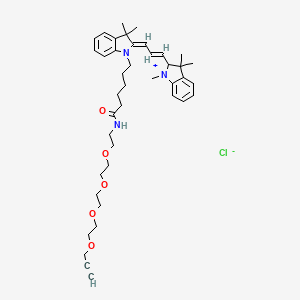

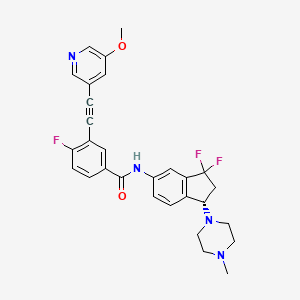
![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
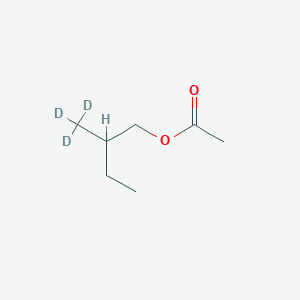
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)
